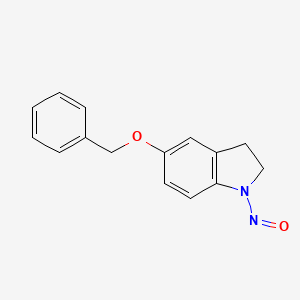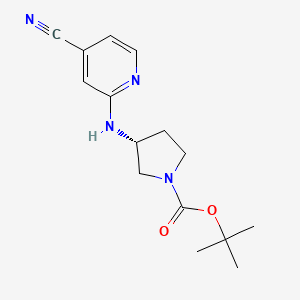![molecular formula C26H17O3P B7980521 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B7980521.png)
13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine typically involves the use of BINOL as a starting material. The synthetic route includes the following steps:
Methylation of BINOL: BINOL undergoes methylation to form 2,2’-dimethoxy-1,1’-binaphthalene.
Double Ortho-Lithiation: The dimethoxy derivative is subjected to double ortho-lithiation in the presence of TMEDA, followed by reaction with triisopropyl borate and hydrochloric acid to yield diboronic acid.
Cross-Coupling Reaction: The diboronic acid undergoes palladium-mediated cross-coupling with aryl bromides to form the desired product.
Industrial Production Methods
Industrial production methods for ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The compound can undergo substitution reactions with halides to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine under controlled conditions.
Major Products
Scientific Research Applications
®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine has several scientific research applications:
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: Used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine involves its interaction with molecular targets through its chiral phosphonate group. This interaction can influence various molecular pathways, including:
Catalysis: The compound acts as a chiral catalyst in asymmetric synthesis, promoting enantioselective reactions.
Luminescence: The formation of metal complexes with the compound can result in unique luminescent properties, useful in materials science.
Comparison with Similar Compounds
Similar Compounds
- ®-3,3’-Bis(9-phenanthryl)-1,1’-binaphthalene-2,2’-diyl hydrogen phosphate
- ®-4-Hydroxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide
- (11bR)-4-Hydroxy-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide
Uniqueness
®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine stands out due to its unique dioxaphosphepine ring system and its ability to form highly luminescent metal complexes. Its chiral nature also makes it a valuable compound in asymmetric synthesis and catalysis, offering advantages over other similar compounds in terms of selectivity and efficiency .
Properties
IUPAC Name |
13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17O3P/c1-2-10-20(11-3-1)27-30-28-23-16-14-18-8-4-6-12-21(18)25(23)26-22-13-7-5-9-19(22)15-17-24(26)29-30/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPVYVGOFQFGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B7980523.png)

![Dibenzo[b,d]thiophen-3-ylboronic acid](/img/structure/B7980532.png)
![4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7980534.png)

